Tert-butyl (1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl)carbamate
Description
This compound is a tert-butyl carbamate derivative featuring a piperidine ring substituted at the 4-position with a 2,6-dimethylpyrimidin-4-yloxy group. The structure includes a propan-2-yl chain linked to a carbonyl group and a carbamate-protected amine. Its synthesis typically involves sequential functionalization of the piperidine ring, followed by coupling with a pyrimidinyloxy moiety and carbamate protection.
Properties
IUPAC Name |
tert-butyl N-[1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O4/c1-12-11-16(22-14(3)20-12)26-15-7-9-23(10-8-15)17(24)13(2)21-18(25)27-19(4,5)6/h11,13,15H,7-10H2,1-6H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXQBKJLIOUQFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C(C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl)carbamate typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Pyrimidine Moiety: The 2,6-dimethylpyrimidine group is introduced via nucleophilic substitution or coupling reactions.
Introduction of the Tert-butyl Carbamate Group: The final step involves the reaction of the intermediate with tert-butyl chloroformate under basic conditions to form the carbamate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The pyrimidine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the pyrimidine ring.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural features make it a candidate for investigating biological pathways involving piperidine and pyrimidine derivatives.
Medicine
Medicinally, the compound could be explored for its potential therapeutic properties. Compounds with similar structures have been investigated for their activity against various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl (1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl)carbamate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can mimic natural substrates, while the pyrimidine moiety can engage in hydrogen bonding and π-π interactions, influencing biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and functional attributes of the target compound with analogous tert-butyl carbamate derivatives:
Key Findings from Comparative Analysis
Structural Complexity : The target compound exhibits greater complexity compared to tert-butyl (1-acetylpiperidin-4-yl)carbamate (), which lacks the pyrimidinyloxy group. The pyrimidine moiety in the target compound likely enhances binding to biological targets via π-π interactions, a feature absent in acetylated analogs .
Substituent Effects : The 2,6-dimethylpyrimidin-4-yloxy group distinguishes the target compound from trifluoromethylpyrimidine -containing analogs (). While both pyrimidine derivatives enhance target affinity, the dimethyl groups in the target may reduce metabolic oxidation compared to the electron-withdrawing CF3 group .
Synthetic Utility : The target compound’s synthesis parallels methods described in (e.g., carbamate protection and piperidine functionalization). However, introducing the pyrimidinyloxy group requires specialized coupling reagents, contrasting with the straightforward acetylation in .
Research Implications
- Medicinal Chemistry: The pyrimidinyloxy-piperidine scaffold is understudied compared to acetylated or pyridine-based analogs, offering novel opportunities for drug discovery.
- Pharmacokinetics : The dimethylpyrimidine group may improve metabolic stability relative to halogenated analogs (), though solubility could be a trade-off due to increased hydrophobicity.
- Structural Diversification : Future work could explore replacing the dimethylpyrimidine with other heterocycles (e.g., triazines or purines) to modulate activity, as seen in ’s pyrazolo-pyrimidine derivatives .
Biological Activity
Tert-butyl (1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl)carbamate, a compound featuring a carbamate functional group, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological properties of this compound, synthesizing findings from various studies to highlight its therapeutic potential.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a tert-butyl group, a piperidine ring, and a pyrimidine derivative. Its molecular formula is , and it possesses unique properties that contribute to its biological activity.
Biological Activities
The biological activities of tert-butyl carbamate derivatives are broad and include:
- Antimicrobial Activity : Studies have shown that carbamate derivatives exhibit significant antimicrobial properties. For example, a series of synthesized tert-butyl carbamates demonstrated effectiveness against various bacterial strains, suggesting potential for developing new antibiotics .
- Anti-inflammatory Effects : Research indicates that certain derivatives of tert-butyl carbamate possess anti-inflammatory properties. In vivo studies using carrageenan-induced rat paw edema models revealed that these compounds could significantly reduce inflammation compared to standard anti-inflammatory drugs like indomethacin .
- Anticonvulsant Properties : Some studies have reported anticonvulsant activity associated with carbamate derivatives. The mechanism is believed to involve modulation of neurotransmitter systems, although specific pathways remain to be fully elucidated .
Synthesis and Evaluation
A notable study synthesized a range of tert-butyl carbamate derivatives and evaluated their biological activities. The synthesis involved nucleophilic addition reactions and subsequent modifications leading to various substituted phenylcarbamates. The resulting compounds were characterized using spectroscopic methods (NMR, IR) and showed promising biological activity across multiple assays .
Antimicrobial Efficacy
In a comparative study, several tert-butyl carbamate derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the alkyl or aryl substituents significantly influenced antimicrobial potency. For instance, compounds with electron-withdrawing groups exhibited enhanced activity .
Anti-inflammatory Activity
In an experimental model assessing anti-inflammatory effects, several tert-butyl carbamates were administered to rats. The compounds exhibited varying degrees of inhibition of paw edema, with some achieving over 50% reduction in swelling within 12 hours post-administration. This suggests a rapid onset of action which is desirable in therapeutic applications .
Data Summary Table
Q & A
Q. How can in vivo pharmacokinetic studies be structured to evaluate bioavailability?
- Methodology :
- Animal Models : Administer orally and intravenously to rats (5 mg/kg); collect plasma samples at 0.5, 1, 2, 4, 8, 24 hours .
- Bioanalysis : Quantify compound levels via LC-MS/MS; calculate AUC, C, and half-life .
- Tissue Distribution : Sacrifice animals at 24 hours; analyze brain, liver, and kidney concentrations to assess blood-brain barrier penetration .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
